molecular formula C15H11BrN2O6 B3740752 5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

Cat. No.: B3740752
M. Wt: 395.16 g/mol
InChI Key: QRADYEHFHWOXNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid is a complex organic compound that features a bromine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

5-bromo-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O6/c1-24-13-5-2-8(6-12(13)18(22)23)14(19)17-11-4-3-9(16)7-10(11)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADYEHFHWOXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxybenzoic acid, followed by nitration to introduce the nitro group. The final step involves the coupling of the nitrobenzoic acid derivative with 4-methoxyphenyl isocyanate under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and bromine groups can influence the compound’s binding affinity to proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid
Reactant of Route 2
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5-Bromo-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

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